

UnyLinker® 12 on NittoPhase® Supports: A Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UnyLinker 12

Cat. No.: B15595951

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UnyLinker® 12 on NittoPhase® supports for oligonucleotide synthesis. It includes troubleshooting guides and frequently asked questions to help improve synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are NittoPhase® supports and what are their key features?

A1: NittoPhase® and NittoPhase®HL (High Loading) are solid supports for oligonucleotide synthesis based on a proprietary cross-linked polystyrene matrix.^{[1][2]} Key features include:

- **Superior Synthesis Yield and Purity:** The optimized polymer structure is designed to deliver increased yields of full-length oligonucleotides with high purity.^{[1][3]}
- **High Loading Capacity:** NittoPhase®HL, in particular, offers high loading capacities, up to 400 µmol/g for DNA and 250 µmol/g for RNA synthesis, allowing for greater synthesis scale per column volume.^{[4][5]}
- **Excellent Performance at Scale:** These supports have a proven track record in both small and large-scale GMP synthesis, with successful results at scales up to 900 mmol.^[2]
- **Versatility:** They are suitable for the synthesis of DNA, RNA, longmers, and various modified oligonucleotides.^{[2][4]}

- **Physical Properties:** They exhibit characteristics such as controlled particle and pore size, and predictable swelling in common synthesis solvents.[1][2]

Q2: What is UnyLinker® 12 and what are its advantages?

A2: UnyLinker® 12 is a universal linker used in solid-phase oligonucleotide synthesis.[6][7] Its rigid chemical structure offers several advantages:

- **Universality:** It eliminates the need for multiple nucleoside-loaded supports, simplifying inventory and workflow.[6][8]
- **High Cleavage Efficiency:** The specific geometry of the linker allows for fast and clean cleavage of the synthesized oligonucleotide from the support under standard aqueous ammonia deprotection conditions.[6][9]
- **Improved Purity:** By using a universal linker, impurities that can arise from the exocyclic amino groups of nucleosides directly loaded onto the support are eliminated.[6][9]
- **Compatibility:** UnyLinker® is compatible with a wide range of oligonucleotide chemistries, including 2'-deoxy, 2'-O-methyl, 2'-O-methoxyethyl (MOE), Locked Nucleic Acids (LNA), and phosphorothioate modifications.[6][10]

Q3: What are the recommended cleavage conditions for UnyLinker® 12 on NittoPhase® supports?

A3: For standard cleavage and deprotection, the following conditions are recommended:

- **Reagent:** Concentrated ammonium hydroxide.
- **Temperature:** 55°C.
- **Duration:** 9-11 hours.[11][12] For certain applications, such as LNA oligonucleotides with a 3' terminal LNA, cleavage times can be significantly shorter, ranging from 30 minutes to 6 hours at temperatures between room temperature and 60°C.[13][14]

Troubleshooting Guide

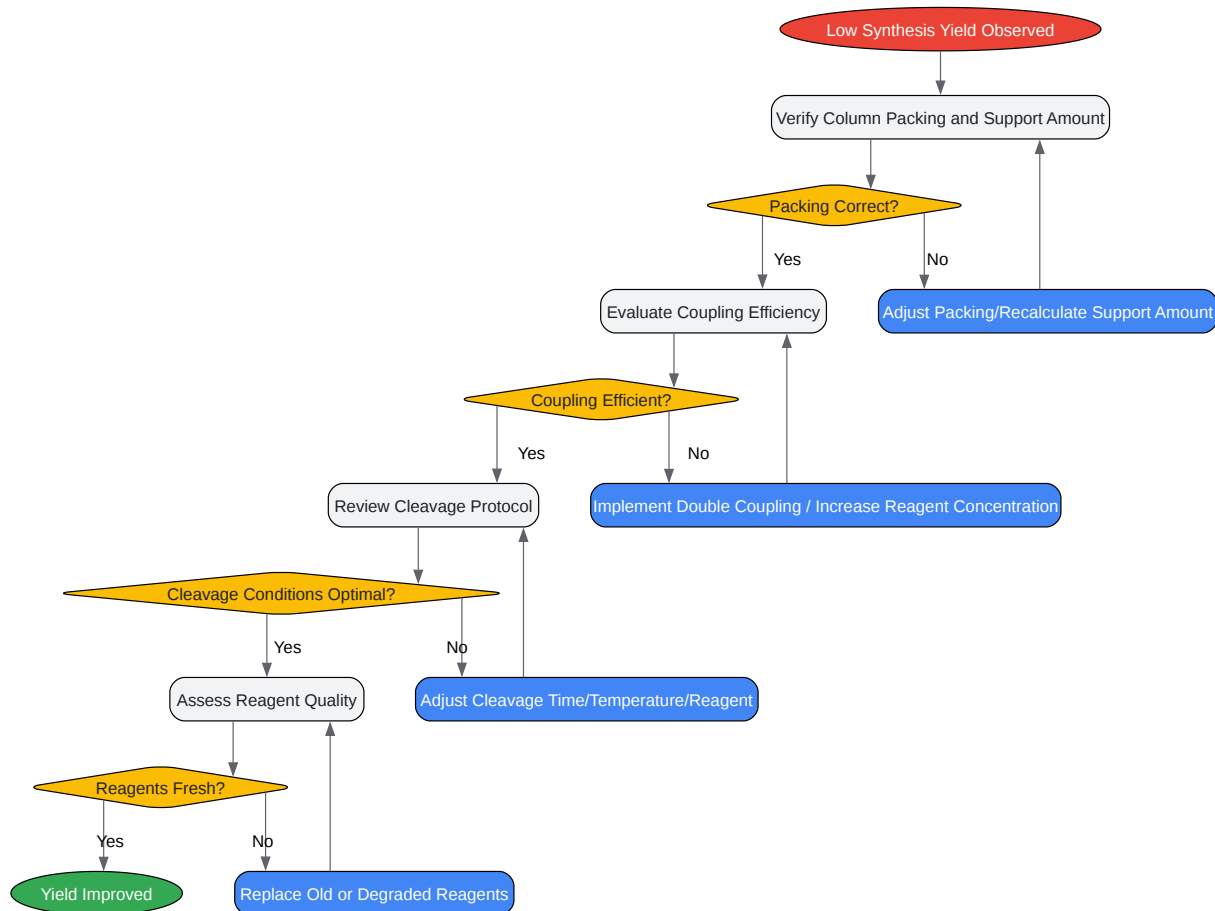
Q1: I am observing lower than expected yields. What are the potential causes and solutions?

A1: Low yields can stem from several factors throughout the synthesis process. Here's a systematic approach to troubleshooting:

- Step 1: Verify Support Loading and Column Packing.
 - Issue: Incorrect calculation of the amount of support needed for the desired synthesis scale can lead to lower total yield.
 - Solution: Use the following formula to calculate the required amount of support: Amount of support [g] = Scale [μmol] ÷ Loading of the support [μmol/g][\[11\]](#)
 - Issue: Improper column packing can cause channeling of reagents, leading to inefficient reactions.
 - Solution: Pack the synthesis column with NittoPhase® support as a dry powder, using the recommended quantity for your column volume.[\[11\]](#)[\[12\]](#) Ensure the support bed is packed securely.[\[11\]](#)
- Step 2: Evaluate Synthesis Cycle Efficiency.
 - Issue: Incomplete coupling reactions are a common cause of low yield of the full-length product.
 - Solution: For difficult couplings, such as those involving sterically hindered amino acids or after a proline residue, consider implementing a "double coupling" protocol.[\[15\]](#) Increasing the concentration of the phosphoramidite and activator solutions can also drive the reaction to completion.[\[15\]](#)
- Step 3: Optimize Cleavage and Deprotection.
 - Issue: Incomplete cleavage from the UnyLinker® will directly result in lower yield.
 - Solution: Ensure that the cleavage conditions (reagent, temperature, and time) are appropriate for your oligonucleotide. For UnyLinker® on NittoPhase®, a deprotection time of 9-11 hours in concentrated ammonium hydroxide at 55°C is generally sufficient.[\[11\]](#)[\[12\]](#) For gas-phase cleavage, pre-wetting the support with water has been shown to substantially increase yield.[\[16\]](#)

- Step 4: Check Reagent Quality.
 - Issue: Degradation of synthesis reagents, particularly phosphoramidites and activators, can lead to poor coupling efficiency.
 - Solution: Ensure all reagents are fresh and handled under appropriate anhydrous conditions. The water content of solvents is also a critical factor.

The following flowchart provides a decision-making process for troubleshooting low yield:



[Click to download full resolution via product page](#)

Troubleshooting flowchart for low synthesis yield.

Q2: My final product has low purity. How can I improve it?

A2: Impurities in the final product can arise from various sources. Consider the following points to enhance purity:

- Prevent Incomplete Reactions:
 - Capping: Ensure the capping step after each coupling is efficient to block any unreacted 5'-hydroxyl groups from participating in subsequent cycles. This prevents the formation of n-1 shortmer impurities.
 - Coupling: As with yield, incomplete coupling is a major source of impurities. Optimizing coupling times and reagent concentrations is crucial.[\[15\]](#)
- UnyLinker® Advantage:
 - The use of UnyLinker® already helps to eliminate a class of impurities that can form from branching at the exocyclic amino group of nucleosides when they are directly attached to the support.[\[6\]](#)[\[9\]](#)
- Cleavage and Deprotection Side Reactions:
 - Issue: While UnyLinker® is designed for clean cleavage, prolonged exposure to harsh deprotection conditions can potentially lead to base modifications.
 - Solution: Adhere to the recommended cleavage times and temperatures. The UnyLinker® chemistry is designed to afford high-quality oligonucleotides without base modifications under standard aqueous ammonia deprotection.[\[6\]](#)
- Support and Linker Stability:
 - Issue: The linker must be stable throughout the entire synthesis process. Premature cleavage of the growing peptide from the resin can lead to a complex mixture of products.
 - Solution: UnyLinker® is designed to be stable to the conditions used in standard phosphoramidite-based oligonucleotide synthesis.[\[8\]](#)

Data Presentation

Table 1: Properties of NittoPhase® and NittoPhase®HL Solid Supports

Property	NittoPhase®	NittoPhase®HL
Polymer Matrix	Cross-linked polystyrene	Cross-linked polystyrene
Functionality	Hydroxyl group	Hydroxyl group
Average Particle Size	90 µm	85 µm
Average Pore Size	55 nm	45 nm
Optimal Loading Capacity	~200 µmol/g	200-400 µmol/g
Swelling Volume (ACN)	~3.85-4.0 ml/g	~4.0 ml/g
Swelling Volume (Toluene)	~6.4 ml/g	~6.1 ml/g

Data compiled from product datasheets.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Representative Synthesis Performance on NittoPhase®HL with UnyLinker®

Oligonucleotide Type	Sequence Length	Synthesis Scale (mmol)	Loading (µmol/g)	Crude Yield (OD260/µmol)	Crude Purity (%)
DNA	20mer	0.290	350	134	83
DNA	20mer	700	315	112	90
DNA	20mer	900	315	105	83
RNA	21mer	0.176	250	99	84

This table presents a selection of data from lab and clinical scale syntheses.[\[4\]](#)[\[17\]](#)

Experimental Protocols

Protocol 1: Column Packing for Fixed-Bed Columns

- Select the NittoPhase®HL Solid Support with the desired UnyLinker® loading.
- Determine the required amount of dry support based on your synthesis scale and the support's loading value.
- Carefully transfer the calculated amount of dry NittoPhase®HL powder into the synthesis column. Caution: To avoid mechanical problems with the synthesizer, it is recommended to pack the column with dry powder.[\[11\]](#)[\[12\]](#)
- Securely connect the column to the synthesizer.
- Initiate the synthesis program.

Protocol 2: Standard Synthesis Operation

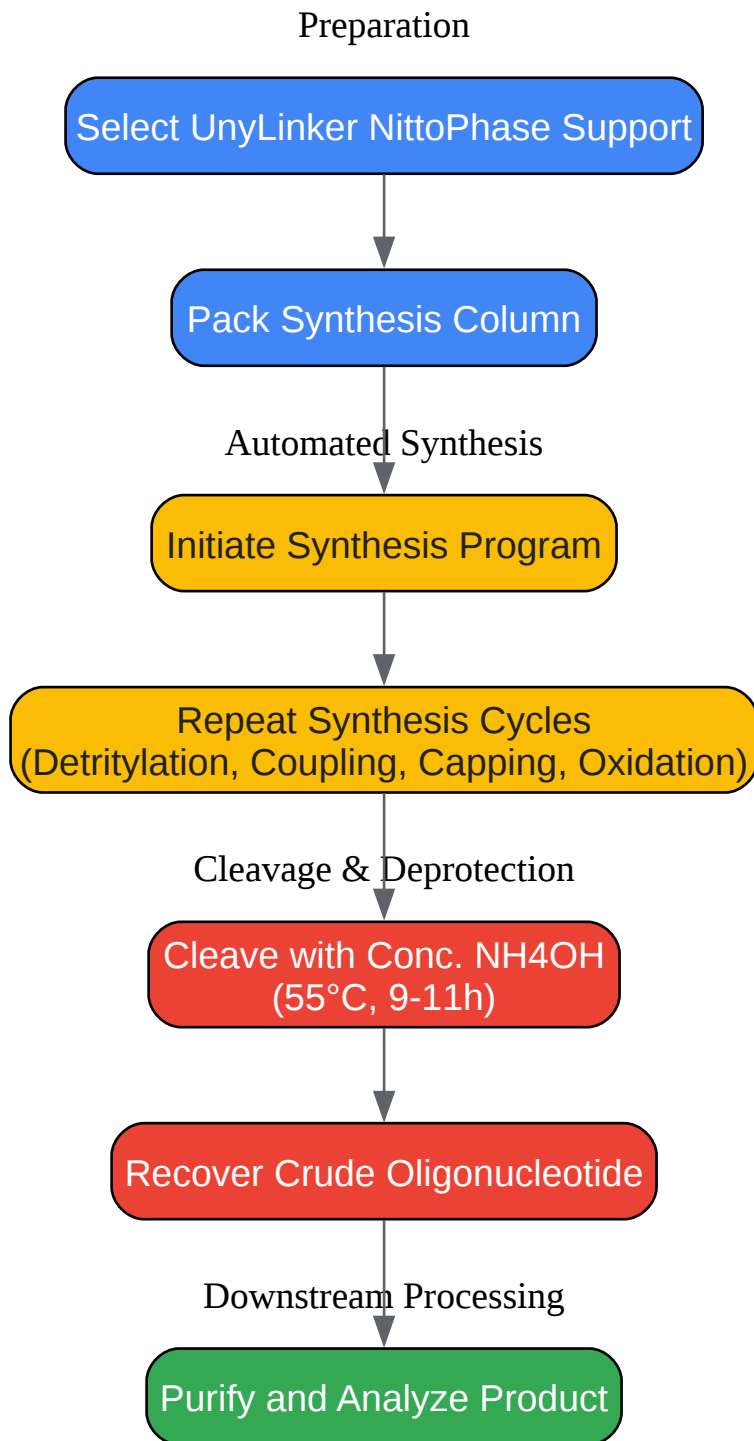
- Standard phosphoramidite synthesis cycles (deprotection, coupling, capping, oxidation) are applicable with NittoPhase® supports.[\[11\]](#)[\[12\]](#)
- Ensure that all solvents and reagents used are of high purity and low water content.
- Monitor the trityl cation release during the deprotection step to assess coupling efficiency throughout the synthesis.

Protocol 3: Cleavage and Deprotection

- Upon completion of the synthesis, wash the support-bound oligonucleotide extensively with an appropriate solvent (e.g., acetonitrile).
- Dry the support thoroughly.
- Prepare a solution of concentrated ammonium hydroxide.
- Add the ammonium hydroxide solution to the support in a sealed, pressure-rated vessel.
- Heat the vessel at 55°C for 9-11 hours to effect both cleavage of the UnyLinker® and deprotection of the nucleobases.[\[11\]](#)[\[12\]](#)
- After cooling, carefully collect the supernatant containing the cleaved oligonucleotide.

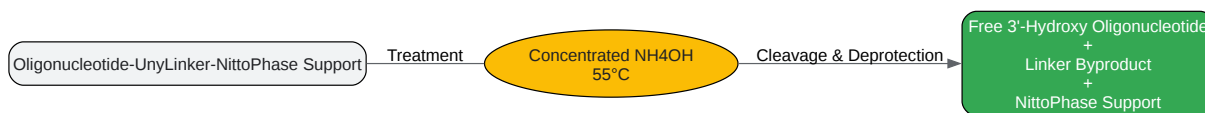
- Rinse the support with a mixture of ethanol and water (1:1, v/v) to ensure complete recovery of the product.[\[11\]](#)
- Combine the supernatant and the rinse, and proceed with downstream purification.

Visualizations



[Click to download full resolution via product page](#)

General experimental workflow for oligonucleotide synthesis.



[Click to download full resolution via product page](#)

Simplified cleavage pathway of UnyLinker®.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Kinovate Life Sciences | NittoPhase™ [kinovate.com]
- 2. kinovate.com [kinovate.com]
- 3. kinovate.com [kinovate.com]
- 4. scribd.com [scribd.com]
- 5. Kinovate Life Sciences | NittoPhase™ HL [kinovate.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Universal Supports | Application Notes | ChemGenes [chemgenes.com]
- 9. Item - UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs - American Chemical Society - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kinovate.com [kinovate.com]
- 12. kinovate.com [kinovate.com]
- 13. WO2018177881A1 - Unylinker rapid cleavage - Google Patents [patents.google.com]

- 14. EP3601310B1 - Unylinker rapid cleavage - Google Patents [patents.google.com]
- 15. biotage.com [biotage.com]
- 16. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kinovate.com [kinovate.com]
- To cite this document: BenchChem. [UnyLinker® 12 on NittoPhase® Supports: A Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595951#how-to-improve-yield-with-unylinker-12-on-nittophase-supports]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com